Protoporphyrin IX dimethyl ester

Overview

Description

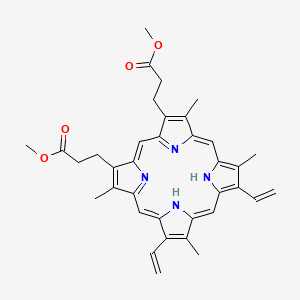

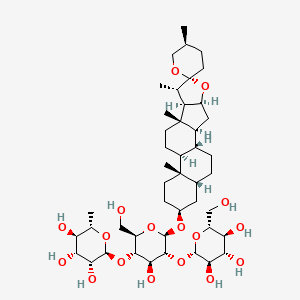

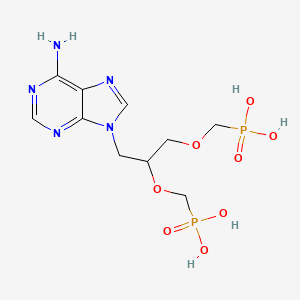

Protoporphyrin IX dimethyl ester is an organic compound classified as a porphyrin. It is a derivative of protoporphyrin IX, which plays a crucial role in living organisms as a precursor to heme and chlorophyll . This compound is a deeply colored solid that is not soluble in water . It is known for its applications in photodynamic therapy and as a photosensitizer in various scientific research fields .

Mechanism of Action

Target of Action

Protoporphyrin IX dimethyl ester primarily targets soluble guanylyl cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission .

Mode of Action

This compound is known to be a potent photosensitizer . As a photosensitizer, it absorbs light and transfers the energy to other molecules, creating reactive oxygen species that can damage cells . This property is utilized in photodynamic therapy for the treatment of certain types of cancer .

Biochemical Pathways

This compound is involved in the heme synthesis pathway . It is a precursor of heme, a vital component of hemoglobin and myoglobin, which are responsible for oxygen transport and storage . The compound’s role in this pathway is crucial for biological metabolism and biogeochemical cycling .

Pharmacokinetics

It is known to be soluble in various organic solvents, including dmso, thf, acetone, chloroform, diethyl ether, ethyl acetate, and methanol . This solubility suggests that it may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the generation of reactive oxygen species through its role as a photosensitizer . These reactive species can cause cellular damage, particularly in cancer cells, making it a useful tool in photodynamic therapy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its photosensitizing properties are dependent on the presence of light . Additionally, its role in the heme synthesis pathway suggests that it may be influenced by factors affecting this pathway, such as the availability of iron . .

Biochemical Analysis

Biochemical Properties

Protoporphyrin IX dimethyl ester plays a significant role in biochemical reactions, particularly as a photosensitizer in photodynamic therapy. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to interact with human nasopharyngeal carcinoma cells, acting as a potent photosensitizer . Additionally, it binds to hemoglobin and myoglobin, forming ground state complexes and inducing conformational changes in these proteins . These interactions highlight the compound’s ability to influence biochemical pathways and cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to stimulate melanogenesis, melanocyte dendricity, and melanosome transport through the activation of the guanylate cyclase and cyclic guanosine monophosphate/protein kinase G signaling pathways . Furthermore, it induces structural and functional changes in human red blood cells, hemoglobin, and myoglobin, leading to the release of heme-bound oxygen . These effects demonstrate the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as hemoglobin and myoglobin, altering their conformation and function . Additionally, it activates signaling pathways, such as the guanylate cyclase and cyclic guanosine monophosphate/protein kinase G pathways, which play a role in melanogenesis and melanosome transport . These interactions and activations highlight the compound’s ability to modulate enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can accumulate in cells and tissues, leading to prolonged photosensitizing effects . Additionally, its interaction with biomolecules, such as hemoglobin and myoglobin, can result in long-term structural and functional changes . These findings underscore the importance of considering temporal effects when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can act as an effective photosensitizer, inducing cellular changes without causing significant toxicity . At higher doses, it may lead to adverse effects, such as oxidative stress and cellular damage . These dosage-dependent effects highlight the need for careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to heme synthesis. It is a precursor to heme, which is synthesized through a series of enzymatic reactions involving enzymes such as uroporphyrinogen decarboxylase and coproporphyrinogen oxidase . These pathways are crucial for the production of heme, which is essential for oxygen transport and various enzymatic functions. The compound’s involvement in these pathways underscores its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement and localization within the body . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, enhancing its photosensitizing effects . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been shown to localize to mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration . Additionally, its localization to other organelles, such as the endoplasmic reticulum, can affect various cellular processes . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Protoporphyrin IX dimethyl ester can be synthesized through several methods. One common approach involves the esterification of protoporphyrin IX with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Another method involves the palladium-catalyzed coupling reactions with sodium salts and dimethyl esters .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The compound is synthesized by reacting protoporphyrin IX with methanol in the presence of an acid catalyst, followed by purification through crystallization or chromatography . The process is optimized for high yield and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Protoporphyrin IX dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which react with the ester groups under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxyaldehyde photoproducts and formyl photoproducts .

Scientific Research Applications

Protoporphyrin IX dimethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a photosensitizer in photochemical reactions and studies involving light-induced processes.

Medicine: This compound is employed in photodynamic therapy for the treatment of cancer and other diseases.

Industry: The compound is used in the production of dyes and pigments due to its intense coloration properties.

Comparison with Similar Compounds

Protoporphyrin IX dimethyl ester is unique among porphyrins due to its specific ester groups and photodynamic properties. Similar compounds include:

Protoporphyrin IX: The parent compound, which lacks the ester groups and has different solubility and reactivity properties.

Mesoporphyrin: A similar compound used in anti-cancer research, differing in its side chain composition.

Coproporphyrin: Another porphyrin derivative with different functional groups and applications.

This compound stands out due to its enhanced solubility in organic solvents and its effectiveness as a photosensitizer in photodynamic therapy .

Properties

CAS No. |

5522-66-7 |

|---|---|

Molecular Formula |

C36H38N4O4 |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,38,40H,1-2,11-14H2,3-8H3 |

InChI Key |

KAULEVLNLNQFED-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)OC)C)CCC(=O)OC |

Key on ui other cas no. |

5522-66-7 |

Synonyms |

dimethyl protoporphyrin IX protoporphyrin dimethyl ester protoporphyrin IX dimethyl este |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)

![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)

![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)

![2-(5-Fluoro-2,4-dinitroanilino)-3-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid](/img/structure/B1216131.png)